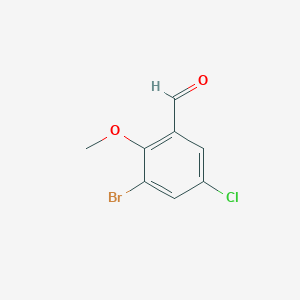

5-Methoxy-3-methyl-1H-indole-2-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

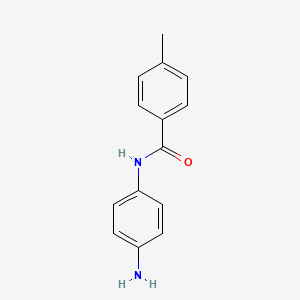

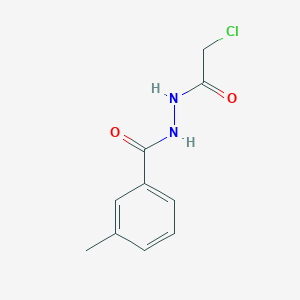

The compound of interest, 5-Methoxy-3-methyl-1H-indole-2-carbaldehyde, is a derivative of the indole family, which is a core structure in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are often used as building blocks in organic synthesis for the development of new drugs and materials.

Synthesis Analysis

The synthesis of indole derivatives can be approached through various methods. For instance, the Skraup reaction, as mentioned in the synthesis of 3-hydroxy-1,5-naphthyridine-4-carbaldehyde, involves the formation of a naphthyridine derivative from a methoxy-methyl-pyridine precursor . Although not directly related to the target molecule, this method indicates the versatility of indole chemistry in functionalizing the indole core. Similarly, the synthesis of 5H-Pyrido[4, 3-b]indole derivatives based on 1-hydroxyindole chemistry demonstrates the potential for creating diverse indole-based structures .

Molecular Structure Analysis

Indole derivatives exhibit a wide range of molecular interactions and crystal packing arrangements. For example, the crystal structure of 5-bromo-1H-indole-3-carbaldehyde 3-methoxybenzoylhydrazone shows molecules paired by hydrogen bonds, forming ribbons . The dihedral angle between the indole and phenyl ring systems in 1-(4-methoxybenzyl)-1H-indole-3-carbaldehyde is another example of the structural diversity of indole derivatives .

Chemical Reactions Analysis

Indole derivatives participate in various chemical reactions, which allow for the functionalization and modification of the indole core. The nucleophilic substitution reaction in indole chemistry, as seen with 1-methoxy-6-nitroindole-3-carbaldehyde, is a method to achieve regioselective substitution at the indole 2-position . Additionally, the reaction of indole carbaldehydes with amino-triazole-thiols to form triazolo(thiadiazepino)indoles showcases the reactivity of the indole aldehyde group .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives can be characterized using various spectroscopic techniques. For instance, the spectroscopic profiling of methyl 5-methoxy-1H-indole-2-carboxylate provides insights into its electronic nature, reactivity, and non-linear optical properties . The thermal analysis of 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole indicates good thermal stability up to 215°C .

Aplicaciones Científicas De Investigación

Versatility in Electrophilic Reactions

5-Methoxy-3-methyl-1H-indole-2-carbaldehyde demonstrates versatility as an electrophile. It reacts regioselectively with various nucleophiles, forming trisubstituted indole derivatives. This property is beneficial for synthesizing novel compounds like pyrimido[1,2-a]indoles, highlighting its utility in creating diverse molecular structures (Yamada et al., 2009).

Applications in Crystallography

The molecule shows significant applications in crystallography. For instance, 5-bromo-1H-indole-3-carbaldehyde 3-methoxybenzoylhydrazone, a derivative, demonstrates interesting hydrogen bonding patterns and forms ribbons in crystal structures (Ali et al., 2005).

Synthesis of Novel Compounds

5-Methoxy-3-methyl-1H-indole-2-carbaldehyde is used in the synthesis of unique compounds. For example, the reaction with electrophiles at specific positions on the molecule has led to the creation of compounds like 1-methoxy-NN-dimethyl-tryptamine (Acheson et al., 1979).

Medicinal Chemistry

In medicinal chemistry, derivatives of this compound have shown significant properties. For instance, a new indole alkaloid isolated from Cleome droserifolia has demonstrated potent urease inhibition and marginal α-glucosidase enzyme activity (Hussain et al., 2015).

Antioxidant Properties

Studies have shown the potential of derivatives of this compound as antioxidants. For example, KAD22, designed as a dopamine D2 receptor agonist with antioxidant activity, was derived from 5-methoxy-1-methyl-1H-indole-2-carbaldehyde (Kaczor et al., 2021).

Antibacterial Activities

Some derivatives of 5-Methoxy-3-methyl-1H-indole-2-carbaldehyde have been studied for their antibacterial activities, showing effectiveness against various bacterial strains (Carrasco et al., 2020).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has hazard statements H302 - H319, indicating that it is harmful if swallowed and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Direcciones Futuras

The future directions of research involving 5-Methoxy-3-methyl-1H-indole-2-carbaldehyde could involve its potential use as a reactant in the preparation of various compounds. For instance, it could be used in the synthesis of tryptophan dioxygenase inhibitors as potential anticancer immunomodulators . Additionally, it could be used in the preparation of inhibitors of the C-terminal domain of RNA polymerase II .

Propiedades

IUPAC Name |

5-methoxy-3-methyl-1H-indole-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-7-9-5-8(14-2)3-4-10(9)12-11(7)6-13/h3-6,12H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBQUHHXDJIUUIL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=C1C=C(C=C2)OC)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80360634 |

Source

|

| Record name | 5-Methoxy-3-methyl-1H-indole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80360634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methoxy-3-methyl-1H-indole-2-carbaldehyde | |

CAS RN |

30464-90-5 |

Source

|

| Record name | 5-Methoxy-3-methyl-1H-indole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80360634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-bromophenyl)methyl]-2-methylpropan-1-amine](/img/structure/B1331904.png)

![3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid](/img/structure/B1331920.png)

![7-(Difluoromethyl)-5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1331923.png)